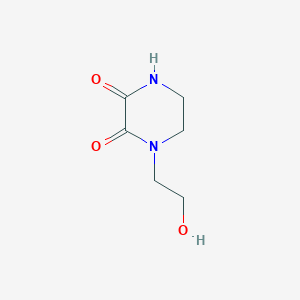

1-(2-Hydroxyethyl)piperazine-2,3-dione

Description

Properties

CAS No. |

63883-08-9 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)piperazine-2,3-dione |

InChI |

InChI=1S/C6H10N2O3/c9-4-3-8-2-1-7-5(10)6(8)11/h9H,1-4H2,(H,7,10) |

InChI Key |

JFCYLCCDNNDPAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C(=O)N1)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the piperazine-2,3-dione core significantly alter physicochemical properties. Key analogs and their characteristics are summarized below:

Key Observations :

- The hydroxyethyl group in this compound enhances hydrophilicity compared to alkyl (e.g., ethyl) or aromatic (e.g., benzyl) substituents.

- Bulky substituents like phenanthrene (in PPDA) reduce water solubility but improve receptor binding specificity .

A. Receptor Modulation

- FPR1/FPR2 Selectivity : Diketopiperazines with small aliphatic R1 groups (e.g., S-isopropyl) show FPR2 selectivity, while aromatic R1 groups (e.g., S-benzyl) favor FPR1 binding . For example, replacing S-isopropyl with S-propyl in compound 1754-49 switches FPR2 antagonism to partial agonism .

- NMDA Receptor Antagonism : PPDA and its derivatives (UBP141, UBP145) demonstrate GluN2C/D selectivity over GluN2A/B, driven by phenanthrene-carbonyl interactions . The hydroxyethyl group in this compound may lack comparable receptor affinity due to reduced hydrophobicity.

B. Analgesic and Anti-inflammatory Activity

- Analogs like 1-(3-trifluorophenyl)piperazine-2,3-dione exhibit confirmed analgesic activity, attributed to trifluoromethyl-enhanced bioavailability . The hydroxyethyl variant’s polar nature may limit blood-brain barrier penetration, reducing CNS activity.

Q & A

Q. Why do some derivatives show conflicting agonist/antagonist activity in receptor studies?

- Methodological Answer : Stereochemistry and assay conditions (e.g., calcium vs. cAMP readouts) cause reversals. For example, S-benzyl substituents act as FPR1 antagonists (Ki = 50 nM) but FPR2 partial agonists (EC₅₀ = 2 µM). Use orthogonal assays (β-arrestin recruitment, BRET) to confirm functional selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.